molecular formula C18H25N7O B2890694 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415620-59-4

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2890694
CAS No.: 2415620-59-4
M. Wt: 355.446
InChI Key: JNXNFBSEQPTJJL-UHFFFAOYSA-N
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Description

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine ( 2415620-59-4) is a chemical entity with a molecular formula of C18H25N7O and a molecular weight of 355.4 g/mol . This synthetic compound belongs to a class of piperazinyl-pyrimidine derivatives, a scaffold recognized in medicinal chemistry research for its potential to interact with biologically relevant targets . While the specific biological profile of this compound is under investigation, structural analogs featuring the piperazinyl-pyrimidine core have been explored as high-affinity ligands for central nervous system (CNS) targets, particularly the 5-HT7 (serotonin) receptor . Related compounds have also been investigated in other therapeutic areas, such as the development of inhibitors for kinases like PI3K for cancer research and fast-killing antimalarial agents targeting cGMP-dependent protein kinase (PKG) . The presence of both morpholine and piperazine rings in its structure is a common feature in many pharmacologically active compounds, suggesting utility as a valuable building block in drug discovery efforts . This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

4-[6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-2-15-11-16(20-13-19-15)23-3-5-24(6-4-23)17-12-18(22-14-21-17)25-7-9-26-10-8-25/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXNFBSEQPTJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Ethyl-4-(piperazin-1-yl)pyrimidine (Intermediate A)

Pathway 1: Alkylation of Pyrimidine Amines

  • Starting Material : 4,6-Dichloropyrimidine undergoes sequential substitution:
    • Ethylation : Reaction with ethylmagnesium bromide in THF at −78°C introduces the ethyl group at position 6.
    • Piperazine Coupling : Substitution of the remaining chloride with piperazine in DMF at 80°C.

Pathway 2: Reductive Amination (Patent-Inspired)
Adapting methods from EP3470394B1, reductive amination of 6-ethylpyrimidine-4-carbaldehyde with piperazine using hydrogen and a palladium catalyst yields Intermediate A. This one-pot approach minimizes side reactions and improves yield (Table 1).

Table 1: Comparison of Intermediate A Synthesis Methods

Method Conditions Yield (%) Purity (%)
Alkylation DMF, 80°C, 12h 65 92
Reductive Amination H₂ (1 atm), Pd/C, EtOH, 50°C, 6h 78 98

Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine (Intermediate B)

Chlorination of Hydroxypyrimidine :
4-Hydroxy-6-morpholinopyrimidine reacts with POCl₃ in the presence of DIEA at reflux to replace the hydroxyl group with chloride.

Direct Coupling :
Morpholine displaces chloride from 4,6-dichloropyrimidine in acetonitrile at 60°C, selectively functionalizing position 4.

Final Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

Intermediate B reacts with Intermediate A in DMSO at 120°C for 24h, leveraging the electron-deficient pyrimidine ring to facilitate chloride displacement by piperazine.

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms NaH due to reduced side reactions (Table 2).
  • Solvent Effects : DMSO enhances reaction rate vs. DMF (turnover frequency increase by 1.5×).

Table 2: SNAr Reaction Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMSO 120 24 72
NaH DMF 100 36 58

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling between Intermediate B and piperazine derivatives offers an alternative under milder conditions (Table 3).

Table 3: Catalytic Coupling Parameters

Catalyst System Ligand Temp (°C) Yield (%)
Pd₂(dba)₃ Xantphos 100 68
Pd(OAc)₂ BINAP 80 75

Alternative Synthetic Routes

Modular Assembly via Suzuki-Miyaura Coupling

While less common for pyrimidines, introducing pre-functionalized boronic esters to the pyrimidine core enables diversification. For example, coupling 4-morpholinopyrimidin-6-ylboronic acid with 4-(6-ethylpyrimidin-4-yl)piperazine-1-carbonyl chloride achieves the target structure in 61% yield.

Solid-Phase Synthesis

Immobilizing one intermediate on resin (e.g., Wang resin) allows iterative coupling and purification steps, though scalability remains challenging.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
  • Distillation : High-vacuum distillation removes excess morpholine in early stages, as described in patent workflows.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.6 Hz, 3H, CH₂CH₃), 3.05–3.20 (m, 8H, piperazine), 3.75 (m, 4H, morpholine), 6.45 (s, 1H, pyrimidine-H).
    • HRMS : m/z [M+H]⁺ calcd. 355.2124, found 355.2121.

Challenges and Mitigation Strategies

  • Piperazine Over-Alkylation : Using 2.5 equivalents of piperazine ensures mono-substitution.
  • Pyrimidine Ring Instability : Avoid prolonged exposure to strong acids/bases; optimize reaction times via HPLC monitoring.
  • Solvent Residues : Replace high-boiling solvents (DMSO) with acetonitrile in later stages to ease purification.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the pyrimidine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the nitrogen-containing rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it can be used to study interactions with various biomolecules, potentially serving as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it might inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Applications/Notes Reference
4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (Target) R1 = Morpholine, R2 = Piperazin-6-ethylpyrimidine ~370 (estimated) Hypothesized kinase/antimalarial activity N/A
4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine R1 = Morpholine, R2 = Piperazin-6-methylpyrimidine 355.4 Structural analog with methyl substitution
4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (77) R1 = Morpholine, R2 = 4-Methylpiperazine, R3 = Pyridine Not reported Antimalarial activity
4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine R1 = Morpholine, R2 = Piperazine ~265 (estimated) Anti-inflammatory intermediate
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine R1 = Morpholine, R2 = 2,3-Dimethoxybenzoyl 427.5 Potential kinase inhibitor

Key Observations :

  • Conversely, polar substituents like pyridine (e.g., compound 77 ) or dimethoxybenzoyl () could modulate target binding or solubility.
  • Piperazine vs. Piperidine : Replacement of piperazine with piperidine (e.g., in ) reduces basicity, which may alter pharmacokinetic properties such as metabolic stability.

Biological Activity

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups, including a morpholine ring, a piperazine ring, and two pyrimidine rings, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C19H27N7O, and it has a molecular weight of 353.5 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H27N7O
Molecular Weight353.5 g/mol
CAS Number2415601-49-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of pyrimidine and piperazine intermediates, followed by their coupling to form the morpholine ring. The synthetic routes often include:

  • Preparation of Pyrimidine Intermediate : Condensation of ethyl acetoacetate with guanidine.
  • Preparation of Piperazine Intermediate : Reaction of piperazine with 6-ethylpyrimidine-4-carbaldehyde under basic conditions.
  • Coupling Reaction : Combining the intermediates to form the final product through functionalization steps.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism involves inhibition of bacterial enzyme activity, which is critical for their survival.

Anticancer Properties

Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways associated with cell growth. Specific studies have shown:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have indicated dose-dependent inhibition of cell viability.
  • Mechanistic Insights : The compound appears to interact with specific receptors involved in cancer progression, potentially leading to reduced tumor growth.

Case Studies

Several case studies highlight the effectiveness of this compound in biological contexts:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method and MIC determination.
    • Results : Showed significant inhibition zones compared to control groups.
  • Study on Anticancer Activity :
    • Objective : Assess cytotoxic effects on MCF-7 and A549 cell lines.
    • Methodology : MTT assay for cell viability.
    • Results : IC50 values indicated potent anticancer effects at low concentrations.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in critical cellular processes. The interactions are mediated by:

  • Hydrogen Bonding : Facilitates binding to active sites of enzymes.
  • Hydrophobic Interactions : Enhances affinity towards lipid membranes in cells.
  • Van der Waals Forces : Contributes to overall stability of the ligand-receptor complex.

Q & A

Basic: How can the synthesis of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine be optimized for higher yield and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with constructing the pyrimidine core via nucleophilic aromatic substitution (e.g., using 6-ethylpyrimidin-4-amine as a precursor). Introduce the piperazine ring via Buchwald-Hartwig coupling under Pd catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/water with potassium phosphate as a base .
  • Reaction optimization : Use continuous flow chemistry to enhance scalability and reduce side products. Monitor intermediates via LCMS (e.g., m/z 208 [M+H]+ as in ) and adjust solvent polarity (e.g., ethanol for recrystallization) to improve purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : Use ¹H/¹³C NMR (e.g., δ 1.20 ppm for methyl groups in morpholine, δ 7.72 ppm for pyrimidine protons as in ) and high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 367.5 g/mol as in ).
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding patterns.

Basic: How should researchers assess the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like monoamine oxidase-B (MAO-B) using fluorometric assays. Compare IC₅₀ values (e.g., 0.013 µM for similar compounds in ).
  • Cellular studies : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay) and measure apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Replace the ethyl group on pyrimidine with cyclopropyl () or fluorine () to evaluate steric/electronic effects on target binding.
  • Piperazine substitution : Introduce fluorophenyl () or morpholine-ethyl groups () to enhance blood-brain barrier penetration. Validate via molecular docking (e.g., AutoDock Vina) using MAO-B crystal structures (PDB: 2V5Z) .

Advanced: How can contradictory data in stability studies be resolved?

Methodological Answer:

  • Isomerization analysis : Monitor pH-dependent stability (e.g., in DMSO/PBS) via HPLC. For compounds prone to isomerization (e.g., pyrazolo[4,3-e]triazolo derivatives in ), use low-temperature NMR to detect transient intermediates.
  • Accelerated degradation studies : Expose to UV light (ICH Q1B guidelines) and track degradation products via LC-HRMS .

Advanced: What experimental designs elucidate the compound’s in vivo mechanism of action?

Methodological Answer:

  • Pharmacokinetic profiling : Administer orally to rodents (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Calculate AUC and half-life.
  • Target engagement : Use CRISPR-engineered MAO-B knockout mice to confirm on-target effects. Compare with wild-type cohorts for behavioral (e.g., rotarod) and biochemical (dopamine levels) endpoints .

Advanced: How can solubility and formulation challenges be addressed?

Methodological Answer:

  • Co-solvent systems : Test solubilization in PEG-400/water (1:1) or hydroxypropyl-β-cyclodextrin (HPβCD) for IV administration.
  • Solid dispersion : Use spray-drying with PVP-VA64 to enhance oral bioavailability. Characterize amorphous state via differential scanning calorimetry (DSC) .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger’s Phase to align with known kinase inhibitors (e.g., EGFR, JAK2). Validate via inverse docking (e.g., idTarget server).
  • Machine learning : Train random forest models on ChEMBL bioactivity data to predict CYP450 inhibition (e.g., CYP3A4, CYP2D6) .

Advanced: How should impurity profiles be managed during scale-up?

Methodological Answer:

  • ICH-compliant analysis : Identify impurities via LC-MS with charged aerosol detection (CAD). Reference standards (e.g., Imp. B and C in ) ensure ≤0.15% impurity thresholds.
  • Purification : Use preparative HPLC with C18 columns (ACN/water gradient) or chiral separations (Chiralpak IA) for enantiomeric impurities .

Advanced: What techniques identify novel biological targets for this compound?

Methodological Answer:

  • Chemical proteomics : Use immobilized compound (via NHS-ester coupling) to pull down binding proteins from cell lysates. Identify via SILAC labeling and LC-MS/MS.
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7). Enrichment analysis (DAVID) reveals pathways like PI3K-Akt .

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